molecular formula C10H14N5Na2O9P B1418145 Guanosine 5'-phosphate disodium salt hydrate CAS No. 146894-16-8

Guanosine 5'-phosphate disodium salt hydrate

Cat. No.: B1418145
CAS No.: 146894-16-8
M. Wt: 425.2 g/mol
InChI Key: MEKWJTZTMVQYSU-CYCLDIHTSA-L
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Description

X-ray Diffraction Studies of Hydrated Crystal Lattice

X-ray diffraction studies reveal that guanosine 5'-phosphate disodium salt hydrate crystallizes in distinct hydrated forms, with tetrahydrate (4H₂O) and heptahydrate (7H₂O) configurations being well-documented. The tetrahydrate structure (2Na⁺·C₁₀H₁₂N₅O₈P²⁻·4H₂O) adopts an orthorhombic lattice with space group C222₁, featuring a layered architecture where nucleotide planes alternate with water layers. The ribose moiety exhibits O4'-endo-C1'-exo puckering, while the phosphate group forms ionic bonds with sodium ions and hydrogen bonds with water molecules.

Table 1: Crystallographic Parameters of Hydrated Forms

Property Tetrahydrate Heptahydrate
Space group C222₁ P2₁2₁2₁
Unit cell dimensions a=21.3 Å, b=23.5 Å, c=7.8 Å a=18.9 Å, b=24.1 Å, c=8.2 Å
Water molecules/unit 4 7
Phosphate coordination Bidentate (Na⁺) Monodentate (Na⁺)

Comparative Analysis of Anhydrous vs. Hydrated Forms

Dehydration studies demonstrate structural plasticity: heating tetrahydrate to 40–60°C at 0% relative humidity induces sequential phase transitions through three intermediate states before forming an anhydrous phase. The anhydrous form lacks the interlayer water channels present in hydrates, resulting in a collapsed lattice with reduced interphosphate distances (from 6.7 Å in tetrahydrate to 5.2 Å). Hydration reversibility persists until ~7 water molecules remain, beyond which structural collapse becomes irreversible.

Spectroscopic Profiling

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)

¹H NMR (500 MHz, D₂O) shows characteristic ribose proton signals at δ 5.90 (H1'), 4.75 (H2'), and 4.30 ppm (H3'), with guanine H8 resonance at δ 8.15 ppm. ¹³C NMR (1000 MHz, D₂O) confirms sugar connectivity: C1' (δ 89.2), C2' (δ 74.5), and C5' (δ 65.1 ppm). ³¹P NMR reveals phosphate dynamics: free GMP exhibits a singlet at δ 3.2 ppm, while sodium coordination splits this into two signals (δ 2.8 and 3.1 ppm) due to inequivalent phosphate oxygens.

Table 2: Key NMR Chemical Shifts

Nucleus Assignment Chemical Shift (ppm) Reference
¹H H8 (guanine) 8.15
¹³C C4 (guanine) 157.4
³¹P Phosphate 2.8, 3.1

FTIR Spectral Signatures of Phosphate-Guanine Interactions

FTIR spectra show three critical regions:

  • Phosphate vibrations : νₐₛ(PO₂⁻) at 1245 cm⁻¹ and νₛ(PO₂⁻) at 1080 cm⁻¹
  • Guanine interactions : N7-Mg²⁺ coordination manifests as a 15 cm⁻¹ shift in C=O stretching (1685 → 1670 cm⁻¹)
  • Hydration markers : Broad O-H stretch (3400 cm⁻¹) and HOH bending (1640 cm⁻¹)

Tautomeric Forms and Protonation States in Aqueous Media

The guanine moiety exists predominantly in the canonical N9-H keto form (O6 carbonyl), with <5% population of the rare enol tautomer (O6-hydroxyl) at pH 7. Protonation states shift dramatically with pH:

  • Acidic conditions (pH <3) : Phosphate group protonates (PO₄H⁻), weakening Na⁺ coordination
  • Neutral pH : Deprotonated phosphate (PO₄²⁻) enables strong Na⁺ binding (Kd = 1.2 mM)
  • Alkaline conditions (pH >9) : Ribose 2'-OH deprotonation induces conformational switching from C2'-endo to C3'-endo sugar puckering

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKWJTZTMVQYSU-CYCLDIHTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5550-12-9
Record name 5'-Guanylic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanosine 5'-(disodium phosphate)
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Preparation Methods

Enzymatic Hydrolysis and Fermentation Methods

a. RNA Hydrolysis Approach
This method involves enzymatic cleavage of ribonucleic acid (RNA) to produce guanylic acid, which is subsequently converted into its disodium salt form. The process is characterized by high specificity and purity, making it suitable for pharmaceutical applications. The hydrolysis typically employs nucleases to cleave RNA into nucleotides, followed by purification steps to isolate Guanosine 5'-phosphate disodium salt hydrate.

b. Fermentation Method
This biotechnological process utilizes microbial fermentation, primarily with Bacillus species, to synthesize guanosine derivatives.

  • Two-step fermentation process :

    • Step 1: Glucose fermentation with Bacillus subtilis mutants yields guanosine at a concentration of approximately 10.5 g/L.
    • Step 2: Guanosine is then reacted with phosphorus oxychloride in pyridine to produce guanylate (GMP). This process involves acidification, phosphorylation, and purification steps.
  • Biosynthesis coupled with chemical synthesis :

    • Bacillus megaterium is employed to produce 5-amino-4-carboxamide nucleoside (AICAr). Extraction, ion exchange, and oxidation steps lead to guanosine, which is then phosphorylated to GMP.

Research Findings :
The fermentation approach offers a sustainable and scalable route, with yields around 15 g/L for GMP. Optimization of fermentation conditions, such as pH, temperature, and nutrient concentration, is crucial for maximizing yield and purity.

Chemical Synthesis Approaches

a. Direct Chemical Phosphorylation
Chemical synthesis involves phosphorylation of guanosine or its derivatives using phosphorus oxychloride or related reagents. This method is often combined with subsequent purification steps, such as crystallization or chromatography, to obtain high-purity disodium salt hydrate.

b. Synthesis of Phosphoramidate and Cyclic Derivatives
Advanced methods include the synthesis of cyclic monophosphates and phosphoramidates to enhance cellular uptake and stability. These involve coupling reactions with chloromethyl pivalate or acetoxymethyl bromide, often employing Mitsunobu coupling or similar techniques.

Research Findings :
Chemical synthesis allows precise control over the phosphorylation state but requires rigorous purification. The yields vary depending on the specific route, with some methods achieving yields up to 47% for certain derivatives.

Crystallization and Purification Techniques

a. Crystallization Method
A notable method involves adding sodium hydroxide to an aqueous GMP solution (5-40% concentration), adjusting pH to 7-11, and adding absolute alcohol as a precipitating agent. Stirring at 15-80°C facilitates the formation of crystalline GMP disodium salt hydrate, which is then centrifuged, washed, and dried.

b. Crystallizing Method (Patent)
This patented process emphasizes simplicity and high purity, involving sodium hydroxide addition, pH regulation, alcohol addition, and catalyst use (a mixture of GMP crystals and sodium carbonate). The crystalline product exhibits uniform particle size and high purity.

Research Findings :
Optimizing pH, temperature, and catalyst ratios significantly improves yield and crystal quality, making this method suitable for industrial production.

Data Tables Summarizing Preparation Methods

Method Type Key Reagents Process Highlights Yield/Concentration Advantages References
Enzymatic Hydrolysis Nucleases, RNA Hydrolyze RNA to GMP High purity, scalable Specificity, environmentally friendly
Fermentation Glucose, Bacillus spp. Microbial fermentation and phosphorylation 10.5-15 g/L GMP Sustainable, scalable
Chemical Phosphorylation Guanosine, phosphorus oxychloride Phosphorylation, purification Variable, up to 47% yield Precise control
Crystallization GMP solution, NaOH, alcohol pH adjustment, crystallization High purity, uniform particles Simple, scalable

Research Findings and Considerations

  • Yield Optimization : Both fermentation and chemical synthesis require careful control of reaction conditions to maximize yield and purity.
  • Purity and Crystallinity : Crystallization techniques are critical for obtaining high-purity GMP disodium salt hydrate suitable for pharmaceutical use.
  • Industrial Relevance : Combining enzymatic/fermentation methods with crystallization provides a sustainable and cost-effective route for large-scale production.
  • Environmental and Safety Aspects : Enzymatic and fermentation methods are environmentally benign, whereas chemical synthesis involves hazardous reagents like phosphorus oxychloride, requiring appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Guanosine 5’-monophosphate disodium salt hydrate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced guanosine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phosphate group, where different substituents can replace the phosphate moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents under controlled conditions.

    Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Oxidized guanosine derivatives.

    Reduction: Reduced guanosine derivatives.

    Substitution: Substituted guanosine monophosphate derivatives.

Scientific Research Applications

Biochemical Research Applications

1.1 Nucleotide Standardization

Guanosine 5'-phosphate is widely used as a standard in quantitative assays to measure nucleotide concentrations. It serves as a reference compound in high-performance liquid chromatography (HPLC) and mass spectrometry techniques, ensuring accurate quantification of nucleotides in biological samples.

1.2 Enzyme Activity Assays

GMP is utilized in enzyme activity assays, particularly for detecting guanylate cyclase activity and other enzymes involved in nucleotide metabolism. Its role as a substrate allows researchers to study enzyme kinetics and regulatory mechanisms.

Molecular Biology Applications

2.1 PCR and Cloning

Guanosine 5'-phosphate disodium salt hydrate is employed in polymerase chain reaction (PCR) protocols to enhance the efficiency of amplification reactions. It aids in the synthesis of oligonucleotides and is critical for cloning applications where precise nucleotide incorporation is necessary.

2.2 RNA Synthesis

In vitro transcription systems utilize GMP for RNA synthesis, particularly in generating capped RNA transcripts. This application is essential for producing mRNA for research and therapeutic purposes.

Pharmacological Applications

3.1 Neuropharmacology

Research has demonstrated that GMP exhibits neuroprotective effects and can modulate glutamatergic neurotransmission. Studies indicate that chronic administration of GMP can influence anxiety-related behaviors in animal models, suggesting its potential as an anxiolytic agent .

3.2 Cardiovascular Research

GMP has been investigated for its role in cardiovascular health, particularly its vasodilatory effects mediated through the nitric oxide signaling pathway. This application has implications for developing treatments for hypertension and other cardiovascular diseases.

Food Science Applications

4.1 Flavor Enhancer

In the food industry, GMP is recognized as a flavor enhancer due to its ability to enhance umami taste profiles. It is commonly used in processed foods, soups, and sauces to improve flavor perception.

4.2 Nutritional Supplementation

Guanosine 5'-phosphate is also explored as a nutritional supplement due to its potential health benefits, including immune system support and energy metabolism enhancement.

Data Tables

Study ReferenceApplication AreaFindings
Pharmacology & Behavior (2010)NeuropharmacologyGMP induces anxiolytic-like behavior in rats
Purinergic Signalling (2011)NeuropharmacologyModulates glutamatergic neurotransmission
Food Chemistry Journal (2020)Food ScienceEnhances umami flavor in processed foods

Mechanism of Action

Guanosine 5’-monophosphate disodium salt hydrate exerts its effects primarily through its incorporation into RNA. As a nucleotide, it serves as a building block for RNA synthesis. The compound is phosphorylated to guanosine triphosphate, which is then incorporated into RNA by RNA polymerases. This process is essential for the proper functioning of various cellular processes, including protein synthesis and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Nucleotides

Structural and Functional Differences

Guanosine 5'-monophosphate disodium salt hydrate belongs to the nucleotide family, which includes adenosine (AMP), cytidine (CMP), and uridine (UMP) 5'-monophosphates. Key differentiating factors include:

  • Nucleobase : Guanine in GMP vs. adenine (AMP), cytosine (CMP), or uracil (UMP).
  • Sugar moiety: Ribose in GMP vs. 2'-deoxyribose in deoxyguanosine monophosphate (dGMP) .
  • Phosphorylation state: GMP contains one phosphate group, whereas guanosine di- (GDP) and triphosphates (GTP) have two and three phosphates, respectively .
Table 1: Comparative Properties of Guanosine Derivatives and Analogues
Compound Molecular Formula Phosphate Groups Key Applications Solubility in Water Retention Factor (HPLC, pH 4.0)
Guanosine 5'-monophosphate (GMP) C₁₀H₁₂N₅Na₂O₈P·xH₂O 1 RNA synthesis, flavor enhancer Highly soluble 2.3–3.0
Guanosine 5'-diphosphate (GDP) C₁₀H₁₃N₅Na₂O₁₀P₂ 2 Energy metabolism, enzyme cofactor Soluble N/A
Guanosine 5'-triphosphate (GTP) C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O 3 Protein synthesis, signaling Soluble (hygroscopic) N/A
2'-Deoxyguanosine 5'-monophosphate (dGMP) C₁₀H₁₂N₅O₇P·Na₂·xH₂O 1 DNA synthesis, PCR applications Moderately soluble 1.8–2.5

Chromatographic Behavior

In reversed-phase HPLC, GMP exhibits higher retention at pH 4.0 compared to pH 7.0 due to protonation of polar groups on stationary phases like cholesterol or phenyl columns . Its retention factor (2.3–3.0) is distinct from dGMP (1.8–2.5) and other monophosphates (e.g., AMP: 1.5–2.2; CMP: 1.2–1.8), enabling separation using phenyl or octadecyl phases .

Comparison with Non-Guanosine Nucleotides

Adenosine and Cytidine Derivatives

  • AMP: Adenosine 5'-monophosphate is structurally analogous but participates in cAMP-mediated signaling, unlike GMP .
  • CMP: Cytidine 5'-monophosphate is less retained in HPLC (retention factor: 1.2–1.8) and lacks flavor-enhancing properties .

Uridine Derivatives

  • UMP : Exhibits lower solubility than GMP and is used in nucleotide-based therapies rather than food additives .

Key Research Findings

  • Analytical Challenges : Mass spectrometry of GMP requires optimized collision energies (20–30 eV) to avoid fragmentation, differing from GDP/GTP due to its single phosphate group .

Biological Activity

Guanosine 5'-phosphate disodium salt hydrate (GMP-Na) is a nucleotide that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by case studies and data tables.

Overview of this compound

This compound is a sodium salt of guanosine monophosphate (GMP), a nucleotide essential for RNA synthesis and cellular signaling. It is commonly used in biochemical research due to its ability to act as a substrate for RNA polymerases and its involvement in several metabolic pathways.

Target Proteins and Enzymes

GMP-Na primarily interacts with various proteins and enzymes, influencing their activity. Key targets include:

  • GTPase HRas : Involved in cell signaling pathways.
  • Transforming protein RhoA : Plays a role in cytoskeletal dynamics.
  • Protein-glutamine gamma-glutamyltransferase 2 : Involved in protein modification.
  • Ras-related protein Rab-11A : Important for vesicle trafficking.
  • Adenylosuccinate synthetase : Involved in purine metabolism.

Mode of Action

GMP-Na exerts its effects by binding to these target proteins, altering their activity. For instance, it activates the sulfonylurea receptor 2B (SUR2B), which is linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells, influencing ion transport and cellular excitability.

Biochemical Pathways Affected

GMP-Na is involved in several critical biochemical pathways, including:

  • RNA Synthesis : Serves as a substrate for RNA polymerases.
  • Signal Transduction : Modulates signaling pathways through its interaction with GTPases.
  • Energy Transfer : Participates in cellular energy metabolism.

Pharmacokinetics

The bioavailability of GMP-Na can be influenced by its solubility and the presence of transporters. Its aqueous solubility allows for easy dissolution within cellular environments, facilitating its biological functions .

Study on Neurotransmission Modulation

A study investigated the effects of chronic oral administration of GMP on glutamatergic parameters in mice. The results indicated that GMP could modulate glutamatergic neurotransmission, potentially offering therapeutic benefits for neurological disorders related to excitotoxicity .

Effects on Anxiety-like Behavior

Another study demonstrated that systemic administration of GMP induced anxiolytic-like behavior in rats. This suggests that GMP may have potential applications in developing anxiolytic drugs by targeting the glutamatergic system .

Research Applications

GMP-Na is widely used in biochemical research for:

  • Studying RNA Function : As a substrate for RNA polymerases.
  • Investigating Protein Interactions : Understanding nucleotide interactions and binding affinities.

Industrial Applications

In the food industry, GMP-Na serves as a flavor enhancer, particularly enhancing umami taste when combined with monosodium glutamate (MSG) .

Comparative Analysis with Other Nucleotides

CompoundRoleUnique Features
Guanosine 5'-monophosphate (GMP)RNA synthesisServes as a substrate for RNA polymerases
Adenosine 5'-monophosphate (AMP)Energy transferKey role in cellular energy metabolism
Cytidine 5'-monophosphate (CMP)RNA synthesisInvolved in cellular metabolism
Uridine 5'-monophosphate (UMP)RNA synthesisPlays a role in carbohydrate metabolism
Inosine 5'-monophosphate (IMP)Precursor to AMP and GMPImportant for purine nucleotide synthesis

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and structural integrity of guanosine 5'-monophosphate disodium salt hydrate (GMP) for experimental use?

  • Methodological Answer : Purity verification requires a combination of analytical techniques:

  • HPLC : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via characteristic proton signals (e.g., guanine H8 at ~7.8 ppm and ribose protons in the 4.0–5.5 ppm range) .
  • FTIR : Validate phosphate and hydroxyl groups (e.g., P=O stretch at ~1250 cm⁻¹ and O-H stretch at ~3400 cm⁻¹) .
    • Storage : Store at -20°C in anhydrous conditions to prevent hydrate decomposition .

Q. What methodological steps are recommended to assess the solubility and stability of GMP in aqueous buffers for cell-based assays?

  • Solubility Testing : Prepare serial dilutions in buffers (e.g., PBS or HEPES) and measure turbidity via spectrophotometry (OD 600 nm). Evidence suggests solubility >50 g/L in water at 25°C .
  • Stability Profiling : Incubate solutions at varying pH (4.0–9.0) and temperatures (4–37°C), then quantify degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can researchers design experiments to study GMP’s interaction with nucleotide-binding proteins or synthetic receptors?

  • Experimental Design :

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) by titrating GMP into protein/receptor solutions .
  • Fluorescence Spectroscopy : Use tryptophan quenching or competitive assays with fluorescent probes (e.g., ANS) to monitor conformational changes .
  • Advanced Applications : Customize tripodal polyamine ligands to mimic biological binding pockets and study competitive displacement .

Q. How should researchers address contradictions in reported binding affinities of GMP for metal ions or enzymes across studies?

  • Data Contradiction Analysis :

  • Buffer Conditions : Compare ionic strength (e.g., Mg²⁺ vs. Na⁺) and pH, which alter phosphate group ionization and metal coordination .
  • Impurity Effects : Re-evaluate enzyme preparations for contaminating phosphatases that hydrolyze GMP, using phosphatase inhibitors (e.g., sodium orthovanadate) in assays .
  • Standardization : Use reference-grade GMP (≥99% purity) to minimize batch variability .

Q. What advanced techniques enable tracking GMP’s metabolic incorporation into RNA or signaling pathways in live cells?

  • Methodological Approach :

  • Isotope Tracing : Use ¹³C/¹⁵N-labeled GMP and monitor incorporation via LC-MS or NMR-based metabolomics .
  • Fluorescent Analogs : Synthesize BODIPY-conjugated GMP for real-time visualization in GTPase activation assays .
  • CRISPR Interference : Knock down GTP-producing enzymes (e.g., nucleoside diphosphate kinases) to isolate GMP-specific effects .

Q. How can GMP be utilized in high-throughput screening (HTS) for enzymes like guanylate kinases or GTPases?

  • HTS Workflow :

  • Transcreener® Assay : Use a competitive fluorescence polarization platform with anti-GMP antibodies to detect kinase activity .
  • Coupled Enzymatic Systems : Pair GMP with ATP-regenerating systems (e.g., creatine phosphate/kinase) to sustain GTP synthesis in kinetic assays .
  • Data Normalization : Include controls for non-specific hydrolysis (e.g., heat-inactivated enzymes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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